molecular formula C7H13N B13221816 5-Methyl-6-azabicyclo[3.2.0]heptane

5-Methyl-6-azabicyclo[3.2.0]heptane

Cat. No.: B13221816
M. Wt: 111.18 g/mol
InChI Key: VKGXWVLUXKUGGF-UHFFFAOYSA-N
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Description

5-Methyl-6-azabicyclo[320]heptane is a bicyclic compound that features a nitrogen atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-azabicyclo[3.2.0]heptane typically involves cycloaddition reactions. One common method is the [3+2]-cycloaddition of 2,3-disubstituted cyclobutenones with azomethine ylide precursors, such as iminoesters. This reaction is often catalyzed by silver and proceeds under mild conditions to yield the desired azabicyclic compound with high enantioselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrogen atom or other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

5-Methyl-6-azabicyclo[3.2.0]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-6-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound can modulate various pathways, depending on its specific functionalization and the context in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-6-azabicyclo[320]heptane is unique due to its specific ring structure and the position of the nitrogen atom, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

5-methyl-6-azabicyclo[3.2.0]heptane

InChI

InChI=1S/C7H13N/c1-7-4-2-3-6(7)5-8-7/h6,8H,2-5H2,1H3

InChI Key

VKGXWVLUXKUGGF-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC1CN2

Origin of Product

United States

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